

Application Notes & Protocols for Cephadrine Stability Testing

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Compound of Interest

Compound Name: Cephadrine

Cat. No.: B1668399

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cephadrine** is a first-generation cephalosporin antibiotic widely used to treat bacterial infections. Ensuring its stability throughout its shelf life is critical for maintaining therapeutic efficacy and safety. This document provides a comprehensive standard operating procedure (SOP) for the stability testing of **Cephadrine**, encompassing forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols are designed in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

The primary degradation pathway for **Cephadrine** involves the hydrolysis of the β -lactam ring, a reaction sensitive to pH.^[1] Degradation is also induced by oxidation, light exposure (photolysis), and elevated temperatures.^[1] Understanding these degradation patterns is essential for developing stable pharmaceutical formulations and for establishing appropriate storage conditions and shelf life.

Key Quality Control Parameters

A robust stability testing program for **Cephadrine** should evaluate the following key parameters:

- Assay: Determination of the potency of the active pharmaceutical ingredient (API).

- Degradation Products: Identification and quantification of impurities and degradation products.
- Appearance: Visual inspection for any changes in physical form (e.g., color, clarity).
- pH: Measurement of the pH of solutions and liquid formulations.[2][3]
- Water Content: Determination of water content, especially for solid dosage forms.[4]
- Dissolution: For solid oral dosage forms, to ensure the drug release profile is maintained.[5][6]

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for elucidating the degradation pathways of a drug substance and for developing a stability-indicating analytical method. The following conditions are typically applied to **Cephadrine**.[\[1\]](#)

Experimental Protocol: Forced Degradation of Cephadrine

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of **Cephadrine** in a suitable solvent like methanol or water.[\[1\]](#)
- Acid Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 1 M HCl.[\[1\]](#)
 - Incubate at 60°C for 8 hours.[\[1\]](#)
 - Cool the solution and neutralize with 1 M NaOH.[\[1\]](#)
 - Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[\[1\]](#)
- Alkaline Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[\[1\]](#)

- Keep the mixture at room temperature for 30 minutes.[\[1\]](#)
- Neutralize with 0.1 M HCl.[\[1\]](#)
- Dilute to a final concentration of 100 µg/mL with the mobile phase.[\[1\]](#)
- Oxidative Degradation:
 - Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[\[1\]](#)
 - Keep the mixture at room temperature for 1 hour.[\[1\]](#)
 - Dilute to a final concentration of 100 µg/mL with the mobile phase.[\[1\]](#)
- Thermal Degradation:
 - Expose solid **Cephadrine** powder to a temperature of 80°C for 48 hours.[\[1\]](#)
 - After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.[\[1\]](#)
- Photolytic Degradation:
 - Expose the **Cephadrine** stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
 - Analyze samples at appropriate time intervals.

Data Presentation: Summary of Forced Degradation Conditions

Stress Condition	Reagent/Condition	Temperature	Duration
Acid Hydrolysis	1 M HCl	60°C	8 hours
Alkaline Hydrolysis	0.1 M NaOH	Room Temperature	30 minutes
Oxidation	3% H ₂ O ₂	Room Temperature	1 hour
Thermal	Dry Heat	80°C	48 hours
Photolytic	UV and Fluorescent Light	Ambient	Variable

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify **Cephadrine** from its degradation products.

Experimental Protocol: HPLC Analysis of Cephadrine

- Chromatographic System: A standard HPLC system equipped with a UV detector is suitable. [\[1\]](#)
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. [\[1\]](#)
- Mobile Phase: A mixture of a phosphate buffer and an organic solvent. For example, a mixture of 20 mM potassium dihydrogen phosphate (KH₂PO₄), with the pH adjusted to 5.0, and methanol (75:25 v/v). [\[3\]](#)
- Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min. [\[1\]](#)[\[3\]](#)
- Detection Wavelength: UV detection at 255 nm is appropriate for **Cephadrine**. [\[1\]](#)
- Injection Volume: 20 µL. [\[1\]](#)
- Column Temperature: 40°C. [\[3\]](#)
- Standard Solution Preparation: Prepare a stock solution of **Cephadrine** reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL). [\[3\]](#)

- Sample Preparation: Dilute the test solutions from the stability studies with the mobile phase to fall within the concentration range of the standard curve.[3]
- Procedure:
 - Inject a series of standard solutions to establish a calibration curve.
 - Inject the test samples from the forced degradation and formal stability studies.
 - Monitor the chromatogram for the appearance of new peaks (degradation products) and any decrease in the peak area of the parent **Cephadrine** peak.
 - Quantify the amount of remaining **Cephadrine** and the formed degradation products using the calibration curve.

Data Presentation: Typical HPLC Parameters

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	20 mM KH ₂ PO ₄ (pH 5.0) : Methanol (75:25)
Flow Rate	1.5 mL/min
Detection	UV at 255 nm
Injection Volume	20 µL
Temperature	40°C

Formal Stability Study Protocol

Formal stability studies are conducted under specific temperature and humidity conditions as defined by ICH guidelines to establish the shelf-life of the drug product.[7][8]

Experimental Protocol: Long-Term and Accelerated Stability

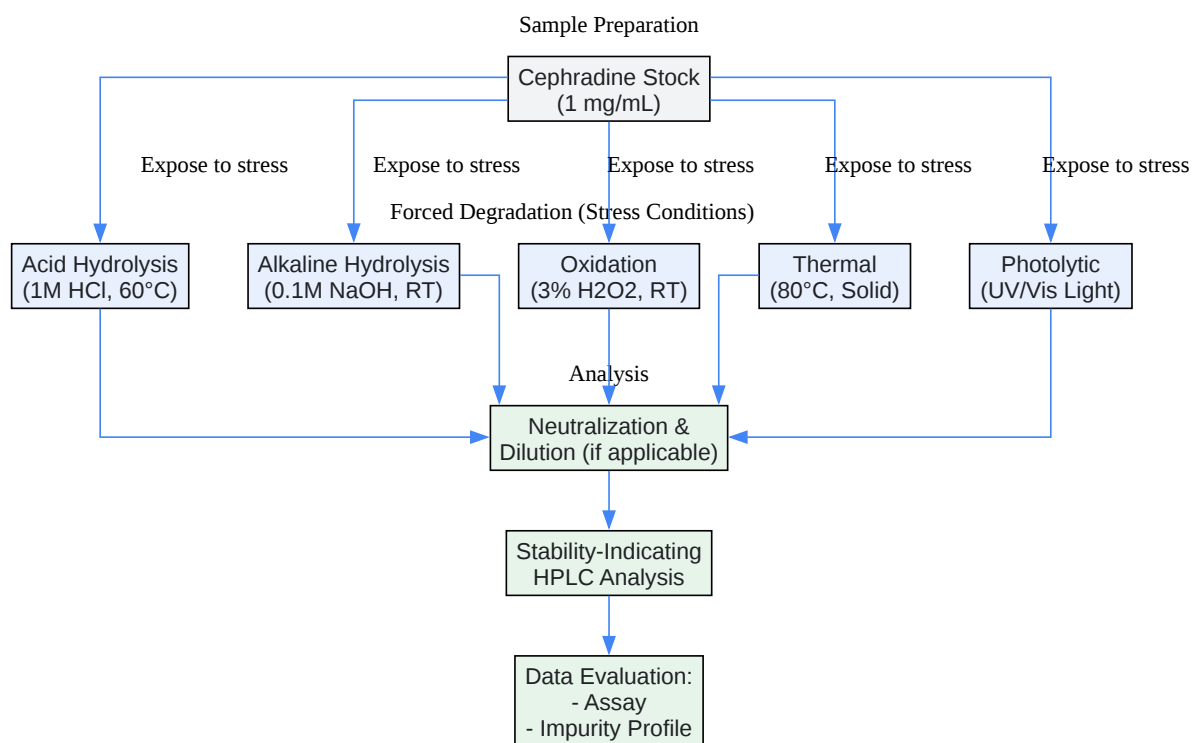
- Packaging: Package the **Cephadrine** drug product in the proposed commercial packaging.

- Storage Conditions: Place the packaged samples in stability chambers maintained at the following conditions:
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.[\[7\]](#)
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.[\[7\]](#)
- Testing Frequency:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[\[7\]](#)
 - Accelerated: Test at 0, 3, and 6 months.[\[9\]](#)
- Analysis: At each time point, pull samples and perform the tests outlined in the key quality control parameters section using the validated stability-indicating HPLC method.

Data Presentation: ICH Stability Storage Conditions

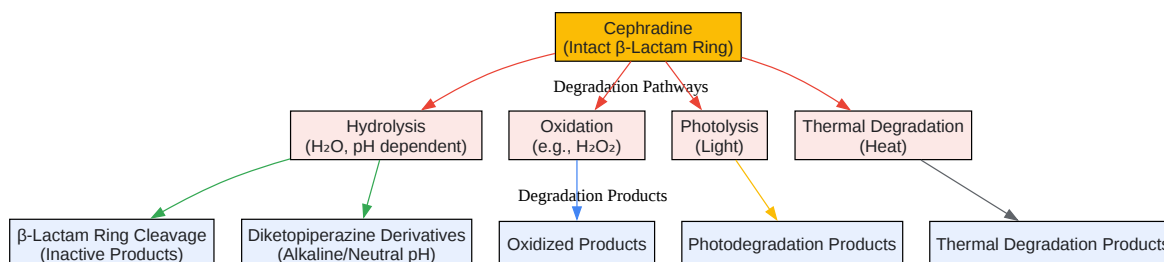
Study Type	Storage Condition	Minimum Duration
Long-Term	$25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$	12 months
Intermediate	$30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$	6 months
Accelerated	$40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$	6 months

Visualizations



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Caption: Workflow for Forced Degradation Study of **Cephadrine**.



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Caption: Major Degradation Pathways of **Cephadrine**.

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